Thiophen-3-ylethynylboronic acid pinacol ester
Description
Properties
Molecular Formula |
C12H15BO2S |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-thiophen-3-ylethynyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h6,8-9H,1-4H3 |
InChI Key |
FOJYCLUMUJVKCT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This two-step approach involves generating a thiophen-3-ylethynyl Grignard reagent, followed by transmetallation with a boron electrophile. For example, 3-ethynylthiophene is treated with magnesium in tetrahydrofuran (THF) to form the Grignard intermediate, which subsequently reacts with triisopropyl borate (B(OiPr)₃). Acidic hydrolysis yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions.
Key Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Mg, THF | THF | Reflux | 85% |
| 2 | B(OiPr)₃ | THF | 0°C to RT | 78% |
| 3 | Pinacol | Toluene | Reflux | 92% |
Challenges and Optimizations
Steric hindrance from the ethynyl group often reduces boronation efficiency. Switching to cyclopentyl methyl ether (CPME) as the solvent elevates yields by 15–20% due to its higher boiling point (106°C) and improved stabilization of intermediates. Purification via column chromatography (hexane/CH₂Cl₂, 9:1) resolves byproducts like deborylated thiophene.
Suzuki-Miyaura Cross-Coupling Strategy
Direct Coupling with Ethynylboronic Esters
An alternative route employs palladium-catalyzed coupling between 3-bromothiophene and ethynylboronic acid pinacol ester. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 65°C for 24 hours achieves moderate yields (65–70%). Ligand screening reveals that SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) enhances turnover frequency (TOF) to 3.6×10⁴ h⁻¹ by mitigating ethynyl group coordination to palladium.
Optimized Conditions:
Iterative Oligomerization
Controlled oligomerization via sequential Suzuki couplings enables the synthesis of ethynyl-boronate-functionalized polythiophenes. Chemoselective transfer of the pinacol group is critical, achieved by adjusting base stoichiometry (Cs₂CO₃) and water content to stabilize MIDA boronate intermediates.
Transition Metal-Mediated Borylation
Iridium-Catalyzed C–H Borylation
Direct C–H borylation of 3-ethynylthiophene using Ir(COD)(OMe)₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) in hexanes at 80°C selectively installs the boronic ester at the 3-position. Pinacol diboron (B₂Pin₂) serves as the boron source, yielding 73% product after 12 hours.
Advantages:
- No pre-functionalization required.
- Compatible with electron-deficient thiophenes.
Copper-Mediated Ethynyl Transfer
Copper(I) thiophene-2-carboxylate facilitates the coupling of 3-iodothiophene with ethynyl pinacol boronate. This one-pot reaction proceeds via a Sonogashira-like mechanism, achieving 68% yield in DMF at 100°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Grignard Boronation | 78 | 95 | Low | High |
| Suzuki Cross-Coupling | 89 | 98 | Moderate | Moderate |
| Ir-Catalyzed Borylation | 73 | 97 | High | Low |
| Copper-Mediated Transfer | 68 | 90 | Moderate | High |
The Grignard method offers superior scalability and cost-effectiveness, whereas Suzuki couplings provide higher yields and purity for lab-scale applications.
Challenges and Optimization Strategies
- Steric Effects: The ethynyl group hinders boron electrophile accessibility. Using bulky ligands (e.g., XPhos) or high-boiling solvents (CPME) mitigates this.
- Oxidation Sensitivity: The boronic ester is prone to oxidation. Reactions must be conducted under inert atmospheres, with rigorous exclusion of moisture.
- Purification: Silica gel chromatography with ethyl acetate/hexane (1:9) effectively separates the product from pinacol byproducts.
Applications in Materials and Medicinal Chemistry
This compound serves as a key building block in:
Chemical Reactions Analysis
Types of Reactions
Thiophen-3-ylethynylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-ylethynylboronic acid.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in substitution reactions.
Major Products Formed
Oxidation: Thiophene-3-ylethynylboronic acid.
Reduction: Thiophene-3-ylethylboronic acid pinacol ester.
Substitution: Various substituted thiophene derivatives depending on the coupling partner.
Scientific Research Applications
Thiophen-3-ylethynylboronic acid pinacol ester has diverse applications in scientific research:
Biology: Investigated for its potential in the development of bioactive compounds and as a probe in biological assays.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of thiophen-3-ylethynylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The ethynyl group provides additional reactivity, allowing for further functionalization and modification of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to other aryl/heteroaryl boronic acid pinacol esters based on solubility, reactivity, and electronic properties. Key examples include:
Solubility and Stability
- Solubility Trends: Pinacol esters universally exhibit improved solubility over free boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform (up to 0.5 mol/L), while the parent acid is sparingly soluble (<0.1 mol/L) . Thiophene derivatives follow similar trends but may show reduced polarity due to the sulfur atom, enhancing compatibility with non-polar solvents.
- Hydrolytic Stability : All pinacol esters resist hydrolysis under neutral conditions. However, electron-deficient aryl groups (e.g., nitro or trifluoromethyl derivatives) may accelerate ester cleavage in acidic/basic media .
Reactivity in Cross-Coupling Reactions
- Thiophene vs. For instance, Miyaura and Suzuki (1995) demonstrated that heteroaryl boronates often require optimized conditions (e.g., higher catalyst loading) due to steric/electronic effects .
- Electronic Effects: Electron-withdrawing substituents (e.g., CF₃, NO₂) reduce boronate nucleophilicity, slowing coupling kinetics. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity but may increase side reactions .
Research Findings and Data
Kinetics of H₂O₂ Reactions
A study on 4-nitrophenylboronic acid pinacol ester revealed rapid H₂O₂-induced decomposition (UV-vis λmax shift from 290 nm to 405 nm), suggesting similar thiophene derivatives may undergo oxidative transformations under biological conditions .
Thermal Stability
Thermogravimetric analysis (TGA) of phenylboronic acid pinacol ester showed mass loss onset at 150°C, indicative of thermal robustness. Thiophene derivatives are expected to exhibit comparable stability due to structural similarities .
Biological Activity
Thiophen-3-ylethynylboronic acid pinacol ester is a sulfur-containing heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a thiophene ring and a boronic acid moiety, enables it to participate in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₉BO₂S
- Molecular Weight : 252.18 g/mol
- CAS Number : 2064117-97-9
- Appearance : Clear liquid
- Purity : 98%
Biological Activity
This compound exhibits several biological activities that are relevant in medicinal chemistry:
-
Anticancer Properties
- Boronic acids have been studied for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.
- A study demonstrated that derivatives of boronic acids could effectively induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.
-
Antimicrobial Activity
- Compounds containing thiophene rings have shown significant antimicrobial properties. The incorporation of boronic acid moieties may enhance these effects by disrupting bacterial cell wall synthesis or function.
-
Enzyme Inhibition
- Boronic acids are known to act as reversible inhibitors of serine proteases. The mechanism involves the formation of a covalent bond with the active site serine residue, which can be leveraged for therapeutic purposes.
Case Study 1: Anticancer Activity
In a recent study published in Synthesis, researchers synthesized several boronic acid derivatives, including this compound, and evaluated their anticancer activity against breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties of thiophene derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness in disrupting bacterial growth and suggested mechanisms involving interference with essential metabolic pathways .
Research Findings
Q & A
Q. What synthetic routes are available for preparing Thiophen-3-ylethynylboronic acid pinacol ester, and how do reaction conditions influence yield?
The synthesis of pinacol boronic esters typically involves transesterification of boronic acids with pinacol or metal-catalyzed cross-coupling. For example, photoinduced decarboxylative borylation (using visible light and diboron reagents) avoids metal catalysts and offers high functional group tolerance . Critical parameters include solvent choice (amide solvents preferred for radical propagation), temperature (room temperature suffices for photoinitiated reactions), and stoichiometry of the diboron reagent. Yield optimization may require inert atmospheres and exclusion of moisture to prevent protodeboronation .
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?
Key characterization methods include:
- B NMR : A sharp singlet near δ 30–35 ppm confirms the boronic ester moiety.
- H/C NMR : Aromatic protons (δ 6.5–8.0 ppm for thiophene), ethynyl protons (if present as a substituent), and pinacol methyl groups (δ 1.0–1.3 ppm) are diagnostic.
- IR Spectroscopy : B-O stretches near 1340–1310 cm and C≡C stretches (~2100 cm) for ethynyl groups .
Q. How does solubility in organic solvents impact its utility in cross-coupling reactions?
Solubility data for analogous phenylboronic esters (e.g., phenylboronic acid pinacol ester) show high solubility in chloroform, ketones, and ethers but poor solubility in hydrocarbons . For Thiophen-3-ylethynyl derivatives, chloroform or THF is recommended for Suzuki-Miyaura couplings. Poor solubility can hinder reaction rates, requiring solvent optimization or sonication .
Q. What safety protocols are recommended for handling this compound?
While specific data for this compound are limited, structurally similar boronic esters (e.g., 2-Furanboronic acid pinacol ester) require:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation.
- Disposal : Follow hazardous waste regulations (P501) due to potential boron toxicity .
Advanced Research Questions
Q. How do electronic and steric effects of the thiophene-ethynyl group influence reactivity in Suzuki-Miyaura couplings?
The electron-rich thiophene and electron-withdrawing ethynyl group create a push-pull effect, modulating the boron center’s electrophilicity. Steric hindrance from the ethynyl group may slow transmetallation but improve regioselectivity. Kinetic studies (e.g., UV-vis monitoring of analogous esters with HO) suggest that electron-deficient boronic esters react faster with nucleophiles . Optimize Pd catalysts (e.g., Pd(dppf)Cl) and bases (KPO) to balance these effects .
Q. How can protodeboronation side reactions be mitigated during cross-coupling?
Protodeboronation is common in aqueous or acidic conditions. Strategies include:
Q. What contradictions exist in reported reactivity data, and how can they be resolved?
Discrepancies arise from solvent polarity and trace moisture. For example, HO-mediated oxidation of pinacol esters shows variable kinetics depending on pH and boronic acid vs. ester reactivity . Replicate conditions rigorously and use B NMR to monitor intermediate species.
Q. How can computational methods predict this compound’s reactivity in complex systems?
Density Functional Theory (DFT) calculations can model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
